オレキシンB(ヒト)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It plays a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward systems . Orexin B is derived from the precursor protein prepro-orexin and interacts with two G-protein-coupled receptors, orexin receptor type 1 and orexin receptor type 2 .

科学的研究の応用

Orexin B has numerous scientific research applications:

Chemistry: It is used to study peptide synthesis and structure-function relationships.

Industry: Orexin B is used in the development of pharmaceuticals targeting orexin receptors.

作用機序

Target of Action

Orexin B (human) is an endogenous agonist that primarily targets two G protein-coupled receptors, namely orexin receptor type 1 (OX1R) and type 2 (OX2R) . These receptors are widely distributed throughout the central and peripheral nervous systems .

Mode of Action

Orexin B interacts with its targets, OX1R and OX2R, by binding and activating these receptors . This activation leads to a series of intracellular events that result in various physiological responses. The binding affinity of Orexin B for OX1R and OX2R is 420 nM and 36 nM, respectively .

Biochemical Pathways

The activation of OX1R and OX2R by Orexin B triggers several downstream signaling pathways. Both OX1R and OX2R activity is mediated by Gq11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .

Pharmacokinetics

It’s known that the compound stimulates feeding following central administration , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of Orexin B and their impact on its bioavailability.

Result of Action

The activation of OX1R and OX2R by Orexin B has a wide range of effects on the body. It plays a crucial role in regulating sleep/wake states, feeding behavior, energy homeostasis, reward systems, cognition, and mood . Furthermore, Orexin B is involved in the regulation of neuroendocrine functions and glucose metabolism .

Action Environment

The action of Orexin B is influenced by various environmental, physiological, and emotional stimuli . For instance, Orexin B signaling promotes obesity resistance via enhanced spontaneous physical activity and energy expenditure regulation . On the other hand, deficiency or dysfunction in the orexin system can lead to obesity in animal models, despite lower calorie intake than wild-type counterparts, due to reduced physical activity .

生化学分析

Biochemical Properties

Orexin B (human) mediates its effects through two G-protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R) . It has a higher affinity for the OX2 receptor . Orexin B (human) is involved in food intake, obesity regulation, energy homeostasis, and differentiation .

Cellular Effects

Orexin B (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Orexin B (human) has been shown to increase gastric motility and promote the release of digestive enzymes, thereby increasing nutrient absorption .

Molecular Mechanism

Orexin B (human) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both OX1R and OX2R activity is mediated by Gq 11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca 2+ and the activation of protein kinase C (PKC) .

Dosage Effects in Animal Models

In animal models, the effects of Orexin B (human) vary with different dosages . For instance, Orexin B (human) has been shown to significantly augment food intake at certain dosages .

Metabolic Pathways

Orexin B (human) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Orexin B (human) is transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: Orexin B is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of orexin B involves recombinant DNA technology. The gene encoding prepro-orexin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells produce the precursor protein, which is subsequently cleaved to yield orexin B .

化学反応の分析

Types of Reactions: Orexin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Orexin B can be oxidized by reactive oxygen species, leading to modifications in its structure.

Major Products: The major products formed from these reactions include oxidized orexin B, reduced orexin B, and various substituted analogs .

類似化合物との比較

Orexin A (Hypocretin-1): Shares structural similarities with orexin B and binds to the same receptors but has a higher affinity for orexin receptor type 1.

Neuropeptide Y: Another neuropeptide involved in regulating feeding behavior and energy homeostasis but acts through different receptors.

Melanin-Concentrating Hormone: Regulates feeding behavior and energy balance but has distinct receptors and signaling pathways.

Uniqueness of Orexin B: Orexin B is unique in its ability to regulate both sleep-wake cycles and feeding behavior through its interaction with orexin receptors. Its dual role in these critical physiological processes distinguishes it from other neuropeptides .

特性

IUPAC Name |

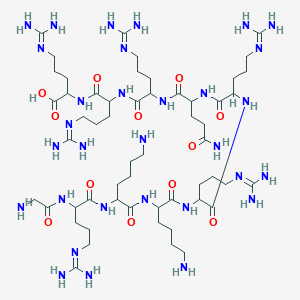

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBREICAXZPFDD-WMQZXSDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H212N44O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2899.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。